

spectroscopic data (NMR, IR, MS) of Diethylisopropylsilyl trifluoromethanesulfonate

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Compound of Interest

Compound Name: *Diethylisopropylsilyl
Trifluoromethanesulfonate*

Cat. No.: *B155940*

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An In-depth Technical Guide to Diethylisopropylsilyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **Diethylisopropylsilyl trifluoromethanesulfonate**. Due to the limited availability of experimental spectroscopic data for this specific compound, this guide presents predicted data and complements it with experimental data from closely related analogs, Triisopropylsilyl trifluoromethanesulfonate and Triethylsilyl trifluoromethanesulfonate, to provide valuable reference points for researchers.

Spectroscopic Data

While experimental spectra for **Diethylisopropylsilyl trifluoromethanesulfonate** are not readily available in the public domain, predicted mass spectrometry data provides insight into its behavior in mass analysis. For comparative purposes, experimental NMR and IR data for the analogous compounds, Triisopropylsilyl trifluoromethanesulfonate and Triethylsilyl trifluoromethanesulfonate, are presented.

Mass Spectrometry (MS) of Diethylisopropylsilyl Trifluoromethanesulfonate (Predicted)

The following table summarizes the predicted collision cross-section (CCS) values for various adducts of **Diethylisopropylsilyl trifluoromethanesulfonate**. This data is valuable for identifying the compound in mass spectrometry analyses.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	279.06926	154.6
[M+Na] ⁺	301.05120	161.7
[M-H] ⁻	277.05470	150.9
[M+NH ₄] ⁺	296.09580	171.7
[M+K] ⁺	317.02514	160.3
[M+H-H ₂ O] ⁺	261.05924	147.6
[M+HCOO] ⁻	323.06018	164.3
[M+CH ₃ COO] ⁻	337.07583	194.0

Nuclear Magnetic Resonance (NMR) Spectroscopy of Analogous Compounds

The following tables present the ¹H and ¹³C NMR data for Triethylsilyl trifluoromethanesulfonate, which can serve as a reference for predicting the chemical shifts for **Diethylisopropylsilyl trifluoromethanesulfonate**. The ethyl group signals are expected to be in a similar region.

¹H NMR of Triethylsilyl trifluoromethanesulfonate

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.1	t	9H	-Si-CH ₂ -CH ₃
~1.2	q	6H	-Si-CH ₂ -CH ₃

¹³C NMR of Triethylsilyl trifluoromethanesulfonate

Chemical Shift (ppm)	Assignment
~6.5	-Si-CH ₂ -CH ₃
~7.5	-Si-CH ₂ -CH ₃
~118.4 (q, J ≈ 318 Hz)	-S(=O) ₂ -CF ₃

Infrared (IR) Spectroscopy of an Analogous Compound

The IR spectrum of a silyl trifluoromethanesulfonate is characterized by strong absorptions corresponding to the S=O and C-F bonds of the triflate group. The following are characteristic peaks for Triisopropylsilyl trifluoromethanesulfonate:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1410	Strong	S=O stretch
~1250	Strong	C-F stretch
~1210	Strong	C-F stretch
~1150	Strong	C-F stretch
~1030	Strong	Si-O-S stretch

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of **Diethylisopropylsilyl trifluoromethanesulfonate** and for the acquisition of spectroscopic data.

Synthesis of Diethylisopropylsilyl Trifluoromethanesulfonate

This procedure is adapted from the synthesis of Triisopropylsilyl trifluoromethanesulfonate.

Materials:

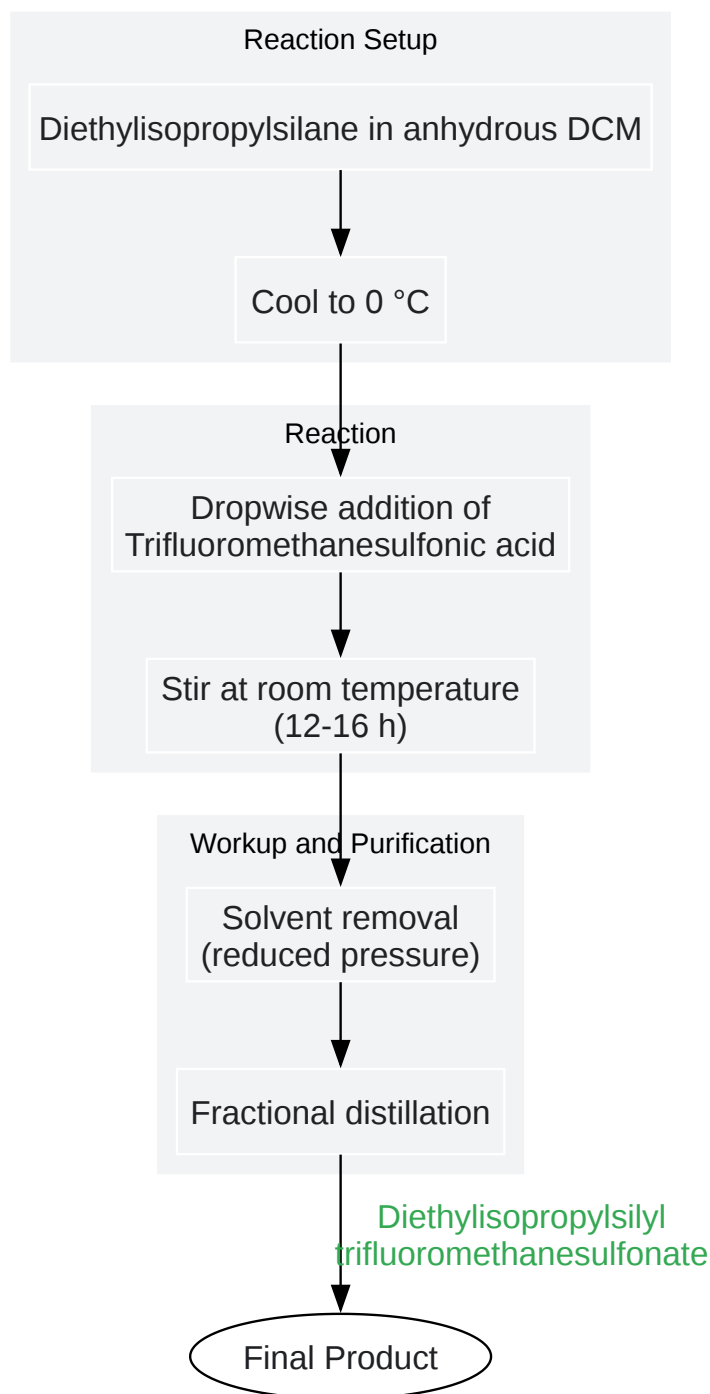
- Diethylisopropylsilane

- Trifluoromethanesulfonic acid
- Anhydrous dichloromethane (DCM)
- Argon gas

Procedure:

- A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet is charged with diethylisopropylsilane (1.0 eq) dissolved in anhydrous dichloromethane under an argon atmosphere.
- The solution is cooled to 0 °C in an ice bath.
- Trifluoromethanesulfonic acid (1.1 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. The reaction is exothermic and generates hydrogen gas, which should be safely vented.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
- The reaction progress can be monitored by the cessation of hydrogen gas evolution.
- The solvent is removed under reduced pressure.
- The crude product is purified by fractional distillation under reduced pressure to yield **Diethylisopropylsilyl trifluoromethanesulfonate** as a colorless liquid.

Synthesis of Diethylisopropylsilyl Trifluoromethanesulfonate



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A flowchart illustrating the synthesis of **Diethylisopropylsilyl trifluoromethanesulfonate**.

General Protocol for Silylation of an Alcohol

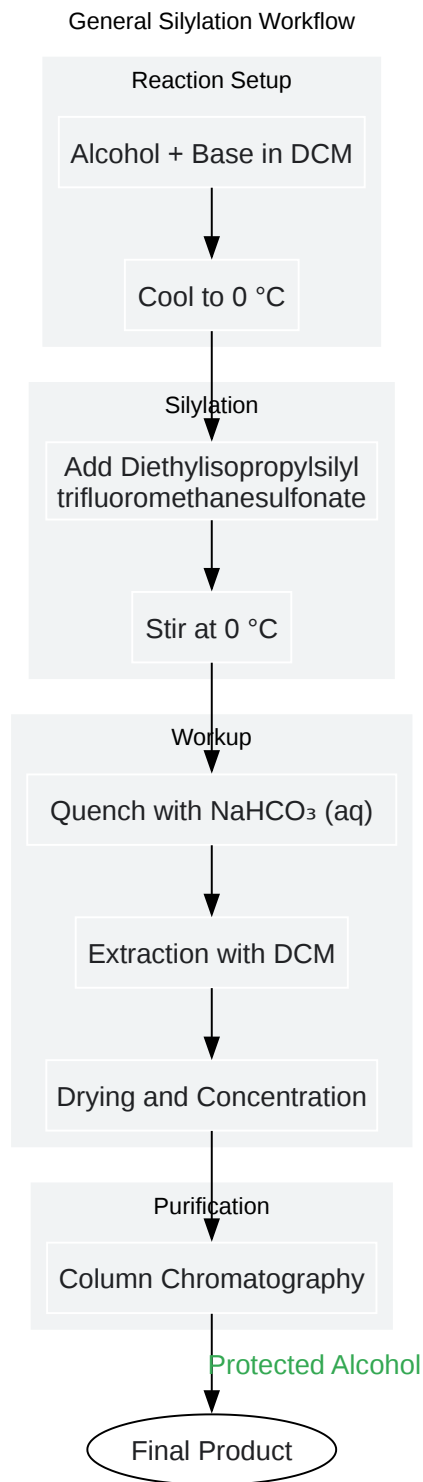
Diethylisopropylsilyl trifluoromethanesulfonate is a powerful silylating agent for the protection of alcohols.

Materials:

- Alcohol
- **Diethylisopropylsilyl trifluoromethanesulfonate**
- Anhydrous dichloromethane (DCM)
- A non-nucleophilic base (e.g., 2,6-lutidine or triethylamine)
- Argon gas

Procedure:

- To a stirred solution of the alcohol (1.0 eq) and a non-nucleophilic base (1.2 eq) in anhydrous dichloromethane under an argon atmosphere at 0 °C, add **Diethylisopropylsilyl trifluoromethanesulfonate** (1.1 eq) dropwise.
- The reaction mixture is stirred at 0 °C for 30-60 minutes or until the reaction is complete (monitored by TLC).
- The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
- The layers are separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude silyl ether is purified by column chromatography on silica gel.



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A general workflow for the silylation of an alcohol.

Spectroscopic Data Acquisition

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples would be dissolved in a deuterated solvent such as chloroform-d (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **IR Spectroscopy:** IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample would be placed between two sodium chloride or potassium bromide plates.
- **Mass Spectrometry:** Mass spectra would be acquired on a high-resolution mass spectrometer (HRMS) using electrospray ionization (ESI) in both positive and negative ion modes to observe the molecular ion and common adducts.
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